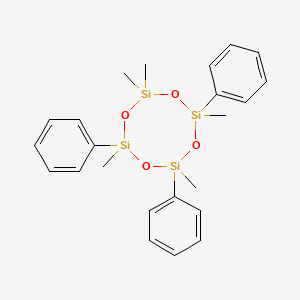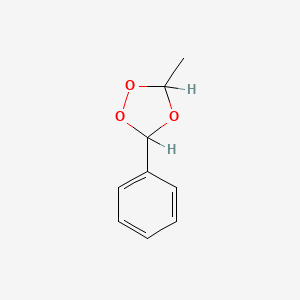
(2R)-2-(Azidomethyl)-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Azidomethyl)-3-methylbutan-1-ol: is an organic compound with a unique structure that includes an azide group attached to a chiral carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Azidomethyl)-3-methylbutan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alcohol precursor is treated with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Iminophosphorane intermediates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is used as a building block for the synthesis of more complex molecules. Its azide group is particularly useful in click chemistry, a class of biocompatible reactions that are widely used in chemical biology.
Biology: The compound can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes at the molecular level.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional groups for performance enhancement.
Wirkmechanismus
The mechanism by which (2R)-2-(Azidomethyl)-3-methylbutan-1-ol exerts its effects depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-(Azidomethyl)-oxirane: Another azide-containing compound with a different backbone structure.
(2R)-2-(Azidomethyl)-3-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is unique due to its specific combination of an azide group and a chiral center, making it particularly useful in stereoselective synthesis and applications requiring chirality.
Eigenschaften
CAS-Nummer |
922725-33-5 |
|---|---|
Molekularformel |
C6H13N3O |
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
(2R)-2-(azidomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H13N3O/c1-5(2)6(4-10)3-8-9-7/h5-6,10H,3-4H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
JQXNZIUZCWFXLW-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)[C@H](CN=[N+]=[N-])CO |
Kanonische SMILES |
CC(C)C(CN=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)

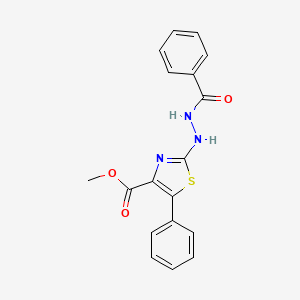
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)
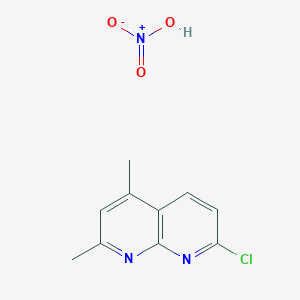
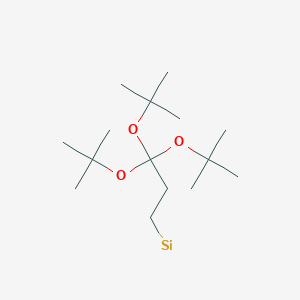
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)
